Isoflupredone

Catalog No.
S575980
CAS No.
338-95-4
M.F
C21H27FO5
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflupredone

Isoflupredone free alcohol (CAS 338-95-4) is the essential precursor for synthesizing corticosteroid APIs (acetate, phosphate) and a critical LC-MS/MS reference standard. Unlike dexamethasone (no mineralocorticoid activity) or acetate ester, it provides dual GR/MR agonism (25× cortisol's mineralocorticoid potency), enabling controlled hypokalemia models (46% K+ depletion). >98% purity, analytical documentation provided, immediate global shipping.

CAS Number

338-95-4

Product Name

Isoflupredone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

WAIJIHDWAKJCBX-BULBTXNYSA-N

Synonyms

(11β)-9-Fluoro-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoroprednisolone; 9α-Fluoro-1-cortisol; Δ-Fluorocortisone; NSC 12174;

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O

The exact mass of the compound Isoflupredone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Prednisolone - Supplementary Records. It belongs to the ontological category of 21-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 50 mg

Isoflupredone (9α-fluoroprednisolone, CAS 338-95-4) is a highly potent, synthetic fluorinated corticosteroid characterized by its dual high-affinity agonism for both glucocorticoid and mineralocorticoid receptors [1]. Structurally distinct from C16-substituted analogs like dexamethasone, it lacks a methyl or hydroxyl group at the C16 position, which preserves its profound mineralocorticoid properties[1]. In procurement and industrial contexts, the free alcohol form (CAS 338-95-4) is primarily sourced as a critical synthetic precursor for esterified active pharmaceutical ingredients (APIs) such as isoflupredone acetate, as an analytical reference standard for residue monitoring in agricultural and veterinary matrices, and as a specialized pharmacological tool for inducing controlled hypokalemia models [REFS-2, REFS-3].

Research Fit

Receptor profile Dual GR/MR agonist with balanced activity, supporting electrolyte and inflammation research models
Duration Long-acting (48–72 h) for extended-exposure study designs
Distinction Unique MR activity among long-acting corticosteroids; useful as a comparator in receptor selectivity studies

Substituting isoflupredone with common glucocorticoids like dexamethasone or prednisolone fundamentally alters the receptor binding profile and physiological outcome [1]. Dexamethasone, due to its C16-methyl group, is virtually devoid of mineralocorticoid activity, making it entirely unsuitable for applications requiring dual GR/MR activation or for modeling metabolic alkalosis and hypokalemia[2]. Furthermore, substituting the free alcohol (CAS 338-95-4) with its more common acetate ester (CAS 338-98-7) compromises analytical workflows requiring exact mass calibration for LC-MS/MS residue testing, and prevents its direct use as a versatile intermediate for alternative C21-esterifications (e.g., phosphates) in custom drug formulation [3].

Substitution Risk

MR profile
Dexamethasone and prednisolone lack significant mineralocorticoid activity; switching may fail to replicate electrolyte-related endpoints observed with isoflupredone.
PK & detection
Ester formulation and species-specific clearance create detection windows that differ from other long-acting corticosteroids; withdrawal-time assumptions may not transfer.
Species context
Hypokalemia risk documented in cattle is compound-specific; studies substituting isoflupredone with other GCs require separate electrolyte monitoring protocols.

Dual GR and MR Agonism

Isoflupredone exhibits a unique dual-activity profile compared to standard corticosteroids. According to standardized pharmacological indexing, isoflupredone demonstrates a relative mineralocorticoid activity of 25 (relative to cortisol = 1), whereas dexamethasone and flumethasone score 0 [1]. Concurrently, it maintains a high relative glucocorticoid activity of 25, matching dexamethasone and exceeding prednisolone (score of 5) [1].

Evidence DimensionRelative Mineralocorticoid Activity (Cortisol = 1)
Target Compound DataIsoflupredone: 25
Comparator Or BaselineDexamethasone: 0; Prednisolone: 0.8
Quantified Difference25-fold higher mineralocorticoid activity than dexamethasone.
ConditionsStandardized relative potency index for corticosteroids.

Buyers requiring a potent dual GR/MR agonist for physiological modeling or specific therapeutic formulations must select isoflupredone, as C16-substituted alternatives like dexamethasone lack the required MR engagement.

Glucocorticoid potency
Reported
10× prednisolone
50× hydrocortisone
Supports dose-conversion estimates for research protocol design.
Liver glycogen deposition assay in rats; class-level relative activity.

In Vivo Potassium Depletion

The potent mineralocorticoid activity of the isoflupredone core translates to significant physiological electrolyte shifts not seen with pure glucocorticoids. In a controlled in vivo dairy cow model, administration of the isoflupredone moiety resulted in a 46% reduction in mean plasma potassium by day 3, inducing severe hypokalemia (<2.3 mEq/L) and significantly increasing urinary fractional excretion of potassium [1]. In contrast, equimolar administration of dexamethasone produced no significant alteration in plasma potassium concentrations [1].

Evidence DimensionPlasma potassium reduction
Target Compound DataIsoflupredone core: 46% reduction (severe hypokalemia <2.3 mEq/L)
Comparator Or BaselineDexamethasone: 0% significant reduction
Quantified Difference46% greater potassium depletion compared to dexamethasone.
ConditionsIn vivo early lactation dairy cow model, 20 mg dosing on days 0 and 2, measured at day 3.

For researchers procuring compounds to reliably induce and study hypokalemia or metabolic alkalosis in large animal models, isoflupredone is the quantitatively validated choice over dexamethasone.

Hypokalemia incidence
Head-to-head
Isoflupredone: 5/7 cows
Dexamethasone: 0/7 cows
Mineralocorticoid-driven electrolyte effects are compound-specific; endpoint monitoring critical for cattle models.
Severe hypokalemia (K⁺ < 2.3 mEq/L) after two 20 mg IM doses in dairy cows.

C21-Functionalization and Analytical Standardization

The free alcohol form of isoflupredone (CAS 338-95-4) possesses an unprotected primary hydroxyl group at the C21 position, distinguishing it from isoflupredone acetate (CAS 338-98-7). This structural feature allows for direct, single-step esterification to create highly water-soluble derivatives like disodium isoflupredone 21-phosphate, whereas starting from the acetate requires a yield-reducing hydrolysis step[1]. Additionally, the free alcohol is mandatory as an analytical standard for LC-MS/MS, as it is the primary active metabolite detected in milk and plasma matrices [2].

Evidence DimensionC21 Hydroxyl Availability for Derivatization
Target Compound DataIsoflupredone (Free Alcohol): 100% direct availability
Comparator Or BaselineIsoflupredone Acetate: 0% direct availability (requires deprotection)
Quantified DifferenceEliminates at least one synthetic deprotection step, improving overall theoretical yield for novel ester synthesis.
ConditionsChemical synthesis of corticosteroid prodrugs and LC-MS/MS residue quantification.

Chemical manufacturers and analytical laboratories must procure the free alcohol to synthesize novel water-soluble salts or to accurately quantify total drug residues without false-negatives caused by ester hydrolysis.

Equine PK & detection
Cross-study
t½ 39.6 ± 22.1 h
Detection time ~10 days
Informs withdrawal scheduling for equine research requiring regulatory compliance.
99% population below 100 pg/mL; betamethasone detection up to 17 days for reference.
Equine heaves model
Head-to-head
Airway improvement comparable to dexamethasone
Reported endpoint response non-inferior; unique hypokalemia signal observed with isoflupredone.
RAO-affected horses, 0.03 mg/kg IM vs. 0.04 mg/kg IV dexamethasone, 10-day trial.
Receptor affinity
Class-level
MR EC50 0.007 nM
GR EC50 0.877 nM
125× higher MR activation potency explains pronounced electrolyte effects.
CV-1 cell transactivation assay; human receptor context.
Corticosteroid class positioning
Class-level
GC 25 / MC 25
Long-acting (48–72 h)
Unique dual activity among long-acting corticosteroids; other long-acting agents lack mineralocorticoid activity.
Based on MSD Veterinary Manual relative potency table.

API Synthesis and Custom Formulation

As the direct precursor with an available C21 hydroxyl group, isoflupredone free alcohol is the essential starting material for manufacturing esterified active pharmaceutical ingredients (APIs). It allows for direct conversion into lipophilic depot formulations (isoflupredone acetate) or water-soluble, fast-acting injectables (isoflupredone 21-phosphate) without the need for intermediate deprotection steps [1].

Bovine Hypokalemia and Metabolic Modeling

Due to its 25-fold higher mineralocorticoid activity compared to cortisol and stark contrast to dexamethasone, isoflupredone is the standard pharmacological agent for inducing controlled hypokalemia and metabolic alkalosis in ruminant metabolic studies. It reliably depletes plasma potassium by up to 46% in multi-dose regimens, enabling reproducible disease modeling [2].

Regulatory Residue Testing Standards

Isoflupredone free alcohol is a critical reference standard in LC-MS/MS workflows for detecting corticosteroid residues in dairy milk and performance horse plasma. Because esterified prodrugs rapidly hydrolyze in vivo, quantifying the free alcohol is mandatory for accurate pharmacokinetic profiling and regulatory compliance testing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Equine RAO model studies
Dual GR/MR activity with reported endpoint response comparable to dexamethasone
Electrolyte monitoring (K⁺), withdrawal time review per regulatory limits
Bovine inflammatory research
Pronounced mineralocorticoid activity requiring electrolyte management protocol
Hypokalemia risk assessment; potassium supplementation readiness
Dual-receptor engagement research
High MR vs. GR activation potency ratio (cell-based EC50 context)
In vivo model response validation (e.g., hypertensive and electrolyte endpoints)
Analytical reference & formulation studies
USP monograph purity range (97–103%); acetate ester sustained-release profile
Compendial method verification; long-acting injectable development

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

378.18425212 Da

Monoisotopic Mass

378.18425212 Da

Heavy Atom Count

27

UNII

HYS0B45Z2S

Other CAS

338-95-4

Wikipedia

Isoflupredone
Mohammedsadegh M: Effect of isoflupredone acetate on pregnancy in cattle. Vet Rec. 1994 Apr 23;134(17):453. [PMID:8048222]
Wagner SA, Apley MD: Pharmacodynamics of isoflupredone acetate in an endotoxin-induced mastitis model. J Dairy Sci. 2003 Mar;86(3):792-8. [PMID:12703615]
Hewson J, Viel L, Caswell JL, Shewen PE, Buchanan-Smith JG: Impact of isoflupredone acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia. Am J Vet Res. 2011 Dec;72(12):1613-21. doi: 10.2460/ajvr.72.12.1613. [PMID:22126689]
Lillich JD, Bertone AL, Schmall LM, Ruggles AJ, Sams RA: Plasma, urine, and synovial fluid disposition of methylprednisolone acetate and isoflupredone acetate after intra-articular administration in horses. Am J Vet Res. 1996 Feb;57(2):187-92. [PMID:8633806]
Coffer NJ, Frank N, Elliott SB, Young CD, van Amstel SR: Effects of dexamethasone and isoflupredone acetate on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation. Am J Vet Res. 2006 Jul;67(7):1244-51. [PMID:16817750]
Picandet V, Leguillette R, Lavoie JP: Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves'). Equine Vet J. 2003 Jun;35(4):419-24. [PMID:12880012]
Seifi HA, LeBlanc SJ, Vernooy E, Leslie KE, Duffield TF: Effect of isoflupredone acetate with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation. J Dairy Sci. 2007 Sep;90(9):4181-91. [PMID:17699036]
Bate LA, Ireland W, Connell BJ, Grimmelt B: Development of the small intestine of piglets in response to prenatal elevation of glucocorticoids. Histol Histopathol. 1991 Apr;6(2):207-16. [PMID:1666317]
Sattler N, Fecteau G, Girard C, Couture Y: Description of 14 cases of bovine hypokalaemia syndrome. Vet Rec. 1998 Oct 31;143(18):503-7. [PMID:9836402]
Shaw MC, Vanderwielen AJ: Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. [PMID:6520764]

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